Domperidone Impurity C

説明

Contextualization of Impurity Profiling in Pharmaceutical Science and Quality Assurance

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical substance. veeprho.comglobalpharmatek.com This practice is a cornerstone of modern pharmaceutical quality assurance and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). longdom.orgpharmaffiliates.com By establishing a comprehensive impurity profile, pharmaceutical manufacturers can ensure product consistency, stability, and safety. longdom.orgglobalpharmatek.com This process involves the use of sophisticated analytical techniques to separate and identify impurities, allowing for the implementation of control strategies to keep them within acceptable, safe limits. veeprho.compharmaffiliates.com

Overview of Domperidone (B1670879) Chemical Entity and its Synthetic/Degradation Susceptibility to Impurity Formation

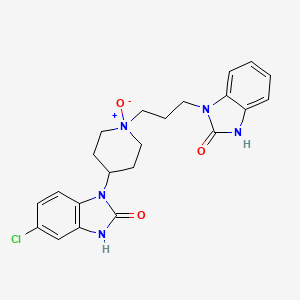

Domperidone is a dopamine (B1211576) antagonist with the chemical name 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one. daicelpharmastandards.com Its synthesis typically involves the coupling of two key intermediates: N-halopropyl-2-benzimidazolone and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone. rsc.orgrsc.org Like many complex organic molecules, the synthesis of domperidone can lead to the formation of various process-related impurities. daicelpharmastandards.com Furthermore, domperidone can degrade under certain conditions, such as exposure to acidic environments or oxidizing agents, resulting in the formation of degradation products. oup.comoup.com

Academic Research Rationale and Scope for Investigating Domperidone Impurity C within Pharmaceutical Chemistry

Among the known impurities of domperidone, this compound, also identified as Domperidone N-Oxide, holds particular significance. chemicalbook.comveeprho.com As a specified impurity in the European Pharmacopoeia, its control is a regulatory requirement. drugfuture.com Research into this compound is driven by the need to understand its formation, characterize its structure definitively, and develop robust analytical methods for its detection and quantification. This knowledge is essential for optimizing the domperidone manufacturing process to minimize its formation and for ensuring the quality and safety of the final drug product. daicelpharmastandards.com Studies have shown that this impurity can be formed during peroxide-mediated oxidation of domperidone. oup.comoup.com

Chemical Profile of this compound

| Property | Value |

| Chemical Name | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one cleanchemlab.com |

| Synonyms | Domperidone N-Oxide, cis-4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine 1-oxide drugfuture.comsimsonpharma.com |

| CAS Number | 118435-03-3 cleanchemlab.comclearsynth.com |

| Molecular Formula | C22H24ClN5O3 simsonpharma.comclearsynth.com |

| Molecular Weight | 441.91 g/mol simsonpharma.comclearsynth.com |

Analytical Characterization

The identification and quantification of this compound rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods used for its separation and determination. oup.com These chromatographic techniques, often coupled with mass spectrometry (MS), provide the necessary sensitivity and specificity to detect and quantify this impurity at very low levels. ajprd.com Spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, are crucial for the structural elucidation of the impurity, confirming its identity as the N-oxide derivative of domperidone. daicelpharmastandards.com

Formation and Control

This compound is primarily known as a degradation product formed under oxidative stress conditions. oup.com Specifically, studies have demonstrated its formation during peroxide-mediated oxidation of the domperidone molecule. oup.comoup.com It is also listed as a process-related impurity, suggesting it can also be formed during the synthesis of domperidone. oup.com Control over the formation of this impurity involves careful optimization of the manufacturing process, including the control of reaction conditions and the quality of starting materials and reagents. daicelpharmastandards.com Forced degradation studies are instrumental in understanding the pathways of impurity formation, which in turn aids in developing strategies to minimize their levels in the final product. oup.com

Structure

3D Structure

特性

IUPAC Name |

6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXNVTGQTMNCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Structure and Mechanistic Formation Pathways of Domperidone Impurity C

Detailed Mechanistic Pathways Leading to the Formation of Domperidone (B1670879) Impurity C

Synthesis-Dependent Formation Mechanisms During Active Pharmaceutical Ingredient (API) Production

Unreacted Starting Materials and Reagents as Precursors

The formation of impurities in an active pharmaceutical ingredient (API) can often be traced back to the synthesis process, involving unreacted starting materials, intermediates, or by-products. ajprd.com The synthesis of domperidone is primarily achieved through the coupling of two key intermediates: N-halopropyl-2-benzimidazolone (intermediate 1) and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone (intermediate 2). nih.gov

While the predominant pathway for the formation of Domperidone Impurity C is through the degradation of the final domperidone molecule, some research suggests that certain process-related impurities may arise from specific synthetic routes. For instance, it has been noted that impurities involving nitro-group reductions could potentially be a source for compounds like Impurity C. However, the most clearly documented and significant pathway to the formation of this compound is through oxidative degradation of the API itself. oup.comoup.com

Catalyst and Solvent Residuals Contributing to Impurity Profile

Catalysts, solvents, and reagents used during synthesis are recognized as potential sources of impurities in pharmaceutical products. ajprd.comijpsr.com These substances can be carried through the manufacturing process and may be present in the final drug substance. ijpsr.com Purification processes, such as Soxhlet extraction with solvents like ethanol (B145695) or acetone, are employed to remove unreacted substrates and byproducts. mdpi.com

In the context of this compound, the available scientific literature does not establish a direct mechanistic link between specific catalyst or solvent residuals and its formation. The primary cause of its presence is attributed to the degradation of the domperidone molecule, rather than a reaction involving residual manufacturing components.

Degradation-Induced Formation of this compound Under Stress Conditions

Forced degradation studies are essential to establish the stability-indicating properties of analytical methods and to understand how a drug substance behaves under various stress conditions, such as hydrolysis, oxidation, photolysis, and heat. researchgate.net

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the reaction of a substance with water, which can be promoted by acidic or basic conditions. Studies on domperidone have shown that the molecule is generally resistant to base-mediated hydrolysis. oup.comoup.comresearchgate.net Under acidic conditions, domperidone can degrade, but this process leads to the formation of other degradants, identified as DP-ISO1 and DP-ISO2, not this compound. oup.comoup.comresearchgate.netnih.gov Therefore, hydrolytic degradation is not considered a formation pathway for this compound.

Oxidative Degradation Pathways

Oxidative stress is the most significant factor leading to the formation of this compound. When domperidone is subjected to oxidative conditions, particularly using hydrogen peroxide (H₂O₂), a single primary degradation product is formed. oup.comoup.comresearchgate.netnih.gov This product, referred to in studies as DP-OX, has been unambiguously identified through spectroscopic analysis as Domperidone N-Oxide, which is synonymous with this compound. oup.comoup.comnih.govresearchgate.net

The formation of this impurity occurs via the oxidation of the tertiary nitrogen atom in the piperidine (B6355638) ring of the domperidone structure. nih.gov Research has shown that treatment with hydrogen peroxide can result in the conversion of approximately 13.7% to 17.0% of the domperidone into Impurity C. oup.comoup.com

Photolytic Degradation Pathways

Photostability testing exposes the drug substance to light to determine if it is susceptible to degradation upon such exposure. Multiple independent studies have concluded that domperidone is stable under photolytic stress. researchgate.net When exposed to UV light in both solution and solid states, no significant degradation was observed, and consequently, this compound was not formed. oup.comoup.comilkogretim-online.orgilkogretim-online.org

Thermal Degradation Pathways

Thermal stress testing evaluates the stability of a drug substance at elevated temperatures. Similar to its photostability, domperidone has demonstrated considerable resistance to thermal degradation. researchgate.net Studies subjecting the API to dry heat (e.g., at 100°C or 105°C) found no evidence of degradation product formation. oup.comoup.comilkogretim-online.orgilkogretim-online.orgresearchgate.net As a result, thermal degradation is not a contributing pathway to the formation of this compound.

Data Tables

Table 1: Summary of Forced Degradation Studies on Domperidone

| Stress Condition | Reagent/Method | Observed Outcome | Formation of Impurity C (DP-OX) | References |

| Acidic Hydrolysis | 0.1 M HCl, Reflux at 80°C | Degradation observed | No, forms DP-ISO1 and DP-ISO2 | oup.comoup.comresearchgate.netwjpmr.com |

| Basic Hydrolysis | 0.1 M NaOH, Room Temp | Resistant to degradation | No | oup.comoup.comresearchgate.net |

| Oxidative Degradation | 3-10% H₂O₂, Room Temp | Degradation observed | Yes, forms DP-OX (Impurity C) | oup.comoup.comresearchgate.netwjpmr.com |

| Photolytic Degradation | UV Light / Sunlight | Stable, no degradation | No | oup.comoup.comilkogretim-online.orgilkogretim-online.org |

| Thermal Degradation | Dry Heat (100-105°C) | Stable, no degradation | No | oup.comoup.comilkogretim-online.orgilkogretim-online.orgresearchgate.net |

Advanced Analytical Methodologies for the Detection, Quantification, and Characterization of Domperidone Impurity C

Chromatographic Techniques for Separation and Identification of Domperidone (B1670879) Impurity C

Chromatographic techniques are fundamental in separating Impurity C from the main domperidone compound and other related substances. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of domperidone and its impurities. ajrconline.orgpharmascholars.com The development of a stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating and quantifying impurities, including those that may form during storage or under stress conditions. jchr.orgnih.gov

Several studies have detailed the development of RP-HPLC methods for domperidone and its related compounds. jocpr.comwjpmr.com A typical method involves a C18 column, which is effective for separating compounds of varying polarity. ajrconline.orgjchr.orgjocpr.com The mobile phase composition is a critical parameter that is optimized to achieve good resolution between the peaks of domperidone and its impurities. jocpr.com A common mobile phase consists of a buffer, such as potassium dihydrogen phosphate (B84403), and an organic modifier like methanol (B129727) or acetonitrile (B52724), often used in a gradient elution mode. jchr.orgnih.gov

For instance, one method utilized a mobile phase of 0.05M monobasic potassium phosphate buffer and acetonitrile with a gradient program. nih.gov Another method employed a mixture of potassium dihydrogen phosphate buffer and methanol in a 60:40 (v/v) ratio. jchr.org The detection is typically carried out using a UV detector, with the wavelength set at a point where both domperidone and its impurities show significant absorbance, often around 285 nm or 288 nm. ajrconline.orgnih.gov

Method validation according to International Conference on Harmonisation (ICH) guidelines is essential to ensure the method is accurate, precise, linear, specific, and robust. jchr.orgnih.govjocpr.com This includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the impurities. jchr.orgoup.com In one study, the retention time for Domperidone Impurity C was reported to be approximately 5.01 minutes under specific UPLC conditions. oup.com

Table 1: Example of HPLC Method Parameters for Domperidone Impurity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) jchr.orgnih.gov |

| Mobile Phase A | 0.05M Potassium Phosphate Buffer (pH 7.2) nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 1.2 mL/min nih.gov |

| Detection | UV at 285 nm nih.gov |

| Column Temperature | 25 °C nih.gov |

| Injection Volume | 20 µL nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. nih.govoup.com These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm). nih.gov

A rapid UPLC method for determining domperidone and its process-related impurities, including Impurity C, was developed using a sub-2 µm Hypersil Zorbax eXtra Densely Bonded C18 column. oup.comnih.gov This method utilized a gradient mobile phase of 0.06 M ammonium (B1175870) acetate (B1210297) and methanol at a flow rate of 1 mL/min, with detection at 280 nm. oup.comnih.gov The run time was significantly reduced to 7.5 minutes compared to the 12.5 minutes of the conventional HPLC method, demonstrating a 40% reduction in analysis time and over 58% decrease in solvent consumption. nih.govoup.com

The enhanced resolution of UHPLC is particularly beneficial for separating closely eluting impurities, ensuring more accurate quantification. The specificity and sensitivity of UPLC methods are validated according to ICH guidelines to ensure their suitability for routine quality control. nih.gov

Table 2: Comparison of HPLC and UPLC Methods for Domperidone Impurity Analysis

| Parameter | Conventional HPLC nih.gov | Rapid UPLC oup.comnih.gov |

| Column | Hypersil Base-Deactivated Silica C18 (100 x 4.6 mm, 3 µm) | Hypersil Zorbax eXtra Densely Bonded C18 (30 x 4.6 mm, 1.8 µm) |

| Run Time | 12.5 min | 7.5 min |

| Analysis Time Reduction | - | 40% |

| Solvent Consumption Reduction | - | >58% |

Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound

For the definitive identification and structural confirmation of impurities, spectroscopic and spectrometric techniques are indispensable. daicelpharmastandards.comijpsr.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS), often coupled with a chromatographic system (LC-MS), is a powerful tool for determining the molecular weight of impurities and providing information about their structure through fragmentation patterns. daicelpharmastandards.comoup.com For this compound, which has a molecular formula of C₂₂H₂₄ClN₅O₃, the expected molecular weight is approximately 441.9 g/mol . nih.govclearsynth.com

Tandem Mass Spectrometry (MS/MS) further enhances structural elucidation by isolating a precursor ion (the molecular ion of the impurity) and subjecting it to collision-induced dissociation to generate product ions. bohrium.com The resulting fragmentation pattern provides detailed structural information. For instance, a study on domperidone itself showed a precursor ion at m/z 426.2, which fragmented to a prominent product ion at m/z 175.1. nih.gov Similar fragmentation studies on Impurity C would reveal its unique structural features.

High-resolution mass spectrometry (HRMS) is also employed to obtain highly accurate mass measurements, which can help in confirming the elemental composition of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including pharmaceutical impurities. daicelpharmastandards.comveeprho.com It provides detailed information about the carbon-hydrogen framework of a molecule. veeprho.com

For a complex molecule like this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques is typically required for complete structural assignment. oup.com Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) help to establish the connectivity between different atoms within the molecule. veeprho.comoup.com

In a study on domperidone degradation products, ¹H and ¹³C NMR data were crucial in distinguishing between isomeric structures. oup.com The chemical shifts and coupling constants observed in the NMR spectra provide unambiguous evidence for the precise arrangement of atoms, confirming the structure of this compound as the N-oxide derivative of domperidone. oup.comoup.com

Table 3: Spectroscopic Techniques for Structural Elucidation of this compound

| Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight determination. daicelpharmastandards.comoup.com |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern for structural insights. oup.combohrium.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition confirmation. |

| ¹H and ¹³C NMR Spectroscopy | Information on the hydrogen and carbon environments in the molecule. daicelpharmastandards.comoup.com |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms for complete structural assignment. veeprho.comoup.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Quantification

Spectroscopic methods are fundamental tools in the analysis of pharmaceutical impurities, providing both qualitative and quantitative data. For this compound, also known as Domperidone N-Oxide, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve distinct but complementary roles. cleanchemlab.comglppharmastandards.comveeprho.com

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used for the identification of functional groups within the molecular structure of this compound. The presence of characteristic absorption bands in an IR spectrum can confirm the structural integrity of the impurity and differentiate it from the parent drug and other related substances. Key functional groups in this compound, such as the benzimidazolone rings, C-Cl bond, and the crucial N-oxide moiety, will produce distinct vibrational frequencies. While specific spectra are proprietary, reference standards for this compound are often supplied with a comprehensive Certificate of Analysis that includes IR data to confirm identity. glppharmastandards.comdaicelpharmastandards.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a robust technique for the quantitative analysis of this compound. The impurity possesses significant chromophores within its structure, primarily the benzimidazolone systems, which absorb light in the UV region. This property allows for its detection and quantification, often as part of a larger chromatographic method. Studies on Domperidone and its impurities frequently utilize a detection wavelength of approximately 285 nm or 288 nm, as this provides adequate sensitivity for both the active pharmaceutical ingredient (API) and its related substances. nih.govajpamc.com Method validation for UV-spectrophotometric assays demonstrates linearity over a specific concentration range, ensuring that the absorbance is directly proportional to the concentration of the impurity. rroij.com

| Parameter | Value | Application | Reference |

|---|---|---|---|

| Wavelength of Maximum Absorbance (λmax) | ~285 nm | Quantification of Domperidone and its impurities in HPLC and UV-Vis methods. | nih.govrroij.com |

| Alternative Wavelength | 288 nm | Used in UV-Vis method development for Domperidone quantification. | ajpamc.com |

| UV Light for Degradation Studies | 254 nm | Used in forced degradation studies to assess photostability. | nih.gov |

Hyphenated Analytical Techniques for Comprehensive Impurity Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like pharmaceutical bulk drugs and their associated impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying and quantifying trace-level impurities. For this compound, LC methods, particularly Ultra-Performance Liquid Chromatography (UPLC), provide high-resolution separation from the Domperidone API and other process-related impurities. oup.comoup.com The separated components are then introduced into a mass spectrometer.

Mass spectrometry provides critical information on the molecular weight of the impurity. Through tandem mass spectrometry (MS/MS), precursor ions corresponding to the molecular weight of the impurity are selected and fragmented to produce a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint, allowing for unambiguous identification. For instance, a method for Domperidone quantification used precursor→product ion transitions of m/z 426.2→175.1. nih.gov Similar specific transitions would be established for Impurity C to ensure its selective detection in complex matrices. This level of specificity is crucial for tracking impurities during stability and degradation studies.

| Parameter | Description | Example (for Domperidone) | Reference |

|---|---|---|---|

| Ionization Mode | Positive Ion Electrospray Ionization (ESI+) | Pneumatically assisted electrospray | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Detects specific precursor-to-product ion transitions for high selectivity. | nih.gov |

| Precursor → Product Ion (m/z) | The mass-to-charge ratio transition used for quantification. | 426.2 → 175.1 | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Components

While liquid chromatography is the primary method for analyzing non-volatile compounds like Domperidone and its N-oxide impurity, Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable orthogonal technique. Its main application in this context is the identification and quantification of volatile or semi-volatile impurities that may be present, such as residual solvents from the manufacturing process or volatile degradation products. Although this compound itself is not suitable for GC analysis due to its high molecular weight and low volatility, GC-MS is a critical component of a comprehensive impurity profiling strategy to ensure that all potential contaminants are controlled.

Other Advanced Hyphenated Systems (e.g., LC-NMR, LC-NMR-MS)

For the definitive structural elucidation of unknown impurities or for confirming the structure of a reference standard, even more advanced hyphenated systems are employed. The combination of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) allows for the acquisition of detailed structural information on an isolated impurity without the need for extensive offline purification. Full structural characterization of pharmaceutical impurities often requires a combination of high-resolution mass spectrometry (HRMS) to determine the elemental composition and 1D/2D NMR experiments (like COSY, HSQC, and HMBC) to piece together the complete molecular structure. oup.com This combination, sometimes configured as an integrated LC-NMR-MS system, provides the highest level of analytical certainty required for characterizing new or unexpected degradation products. oup.com

Analytical Method Validation Parameters for this compound Quantification

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ich.org For quantifying this compound, method validation must be performed in accordance with International Council for Harmonisation (ICH) guidelines. europa.eugmp-compliance.org

Specificity and Selectivity for Impurity Separation and Identification

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or the drug substance matrix. ich.orgikev.org In the context of this compound, specificity is a critical validation parameter.

To demonstrate specificity, an analytical method, typically a UPLC or HPLC method, must show that it can separate the peak corresponding to Impurity C from the peaks of the Domperidone API and all other known impurities. oup.comoup.com This is often demonstrated by spiking the drug substance or product with known levels of all potential impurities and showing that each peak is well-resolved. ikev.org The resolution between two adjacent peaks is a key measure of selectivity; for example, a resolution of at least 2.0 is often required between the two closest eluting compounds. oup.comdrugfuture.com Furthermore, peak purity tests using photodiode array (PDA) detectors or mass spectrometry can be employed to confirm that the analyte peak is not co-eluting with other substances. ikev.orgscribd.com Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are also performed to ensure the method can separate Impurity C from any potential degradation products formed. nih.gov

| Validation Test | Methodology | Acceptance Criterion | Reference |

|---|---|---|---|

| Resolution | Inject a solution containing the API and all relevant impurities. | Resolution between critical peak pairs (e.g., Impurity C and nearest eluting peak) should be ≥ 2.0. | oup.comdrugfuture.com |

| Spiking Study | Spike drug substance/product with known impurities. | Demonstrate separation of all individual impurities from each other and from the API. | ikev.org |

| Forced Degradation | Subject the drug to stress (acid, base, oxidation, heat, light). | The method must resolve the impurity peak from all generated degradation products. | nih.gov |

| Peak Purity | Use a PDA detector or MS to analyze the impurity peak. | Peak should be spectrally pure, confirming no co-elution. | ikev.orgscribd.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental parameters in the validation of analytical methods for impurities. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In a stability-indicating reversed-phase liquid chromatography (RP-LC) method developed for the estimation of impurities in formulations containing Domperidone, the LOD and LOQ for this compound were established. nih.gov The determination was based on the signal-to-noise (S/N) ratio, with the LOD defined at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. nih.gov This was achieved by injecting a series of solutions with known, decreasing concentrations of the impurity. nih.gov

For this compound, the Limit of Quantitation was determined to be 0.015% relative to the sample concentration. researchgate.net To confirm this, precision and accuracy were verified at the LOQ level. nih.gov The accuracy at this level was found to be 95.5% recovery. researchgate.net

| Parameter | Methodology | Result for this compound | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Established but specific value not detailed in source | nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.015% (relative to sample concentration) | researchgate.net |

| Accuracy at LOQ | Recovery Study | 95.5% | researchgate.net |

Linearity and Calibration Range

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. For impurity quantification, this is crucial for accurately determining the level of an impurity over a specified scope.

In a validated RP-LC method, the linearity for this compound was assessed over a range spanning from the LOQ to 150% of the target specification limit (0.3%). semanticscholar.org Linearity test solutions were prepared at multiple concentration levels within this range. nih.govsemanticscholar.org A calibration curve was then constructed by plotting the peak areas of the impurity against their corresponding concentrations. nih.govsemanticscholar.org

The method's linearity was confirmed by the correlation coefficient (r) derived from the linear regression analysis of the calibration curve. For this compound and other related impurities, the correlation coefficient was found to be greater than 0.997, indicating a strong linear relationship between the instrumental response and the concentration. semanticscholar.org

| Parameter | Specification | Reference |

|---|---|---|

| Calibration Range | From LOQ up to 150% of the 0.3% specification limit | semanticscholar.org |

| Correlation Coefficient (r) | > 0.997 | semanticscholar.org |

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by a method to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-analyst, inter-day variation).

The accuracy of the analytical method for this compound was evaluated through recovery studies. nih.gov A known amount of the impurity was spiked into a sample preparation, and the percentage of the impurity recovered was calculated. At the LOQ level, the recovery for this compound was 95.5%. researchgate.net

Method precision was determined by analyzing six separate samples of a drug product that were spiked with this compound and other impurities at a concentration of 0.3% of the test concentration. semanticscholar.org The relative standard deviation (RSD) of the responses for each impurity was calculated to assess repeatability. semanticscholar.org Furthermore, precision at the LOQ level was demonstrated by an RSD of the response below 15%. researchgate.net

| Parameter | Methodology | Finding for this compound | Reference |

|---|---|---|---|

| Accuracy | Recovery study at LOQ level | 95.5% recovery | researchgate.net |

| Precision (Repeatability) | Analysis of 6 spiked samples (0.3% concentration) | RSD calculated to confirm precision | semanticscholar.org |

| Precision at LOQ | Analysis of 6 individual preparations at LOQ | RSD < 15% | researchgate.net |

Robustness and Ruggedness of the Analytical Method

Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively. These validations provide an indication of the method's reliability during normal usage.

The robustness of the developed RP-LC method was determined by intentionally altering experimental conditions. semanticscholar.org For instance, the effect of varying the mobile phase flow rate was studied, and the resolution between impurity peaks was evaluated to ensure that such changes did not compromise the method's performance. semanticscholar.org

The ruggedness of the method was also confirmed, demonstrating its reproducibility. researchgate.net These studies typically involve having the analysis performed by different analysts on different days, using different chromatographic columns and instruments to ensure the results remain consistent. researchgate.net The successful validation of the method for both robustness and ruggedness indicates it is reliable for routine quality control testing. researchgate.netsemanticscholar.org

Stability and Degradation Kinetics of Domperidone and the Formation of Impurity C

Design and Implementation of Forced Degradation Studies (Stress Testing) for Domperidone (B1670879) API and Drug Product

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to establish the intrinsic stability of a drug substance. oup.comnih.gov These studies involve subjecting the API and the drug product to stress conditions that are more severe than accelerated stability testing. The primary goals are to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods capable of separating the drug from its impurities. For domperidone, stress testing has been systematically applied to investigate its susceptibility to hydrolysis, oxidation, photolysis, and heat. oup.comnih.govresearchgate.net

Hydrolytic degradation involves the reaction of a substance with water, a process that can be significantly accelerated by acidic or basic pH.

Acidic Conditions : Studies show that domperidone is susceptible to degradation under acidic conditions. researchgate.net When subjected to acid-mediated hydrolysis, the formation of two degradants, designated DP-ISO1 and DP-ISO2, has been reported. oup.comnih.govresearchgate.net However, the formation of Domperidone Impurity C (DP-OX) is not observed under these acidic stress conditions. oup.com

Basic Conditions : In contrast to its behavior in acidic media, domperidone API has been found to be highly resistant to base-mediated hydrolysis. oup.comnih.govresearchgate.net Studies subjecting domperidone to basic conditions (e.g., 0.1 N NaOH) reported no formation of degradation products. oup.comresearchgate.net

Oxidative degradation is a critical pathway for the formation of this compound. This process involves the exposure of the drug to an oxidizing agent, with hydrogen peroxide (H₂O₂) being the most commonly used agent in stress testing.

Research has conclusively shown that when domperidone is subjected to peroxide-mediated oxidation, it yields a single primary degradation product. oup.comnih.govresearchgate.net This product has been isolated and unambiguously identified as 4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidine 1-oxide, which corresponds to this compound. oup.comnih.gov In one study, treatment with hydrogen peroxide resulted in the formation of approximately 13.7% of this N-oxide impurity. oup.com

| Stress Condition | Reagent/Parameter | Observation | Impurity C Formation |

| Oxidative | Hydrogen Peroxide (3% - 50%) | Significant degradation | Yes (Primary Product) oup.comresearchgate.net |

| Acid Hydrolysis | 0.1 N HCl | Degradation observed | No oup.com |

| Base Hydrolysis | 0.1 N NaOH | Resistant, no degradation | No oup.comresearchgate.net |

| Photolytic | UV/Visible Light | Generally stable | No oup.comresearchgate.net |

| Thermal | Dry Heat (80°C - 105°C) | Generally stable | No oup.comresearchgate.net |

Photostability testing exposes the drug substance to light sources to determine if it is susceptible to degradation upon light exposure. Detailed studies on domperidone API have demonstrated that the drug is stable under photolytic stress. oup.comresearchgate.net No significant degradation or formation of Impurity C was observed when domperidone, in both solid and solution states, was exposed to UV light. oup.com While some studies on formulated products have reported degradation under photolytic conditions, the specific formation of Impurity C was not identified as a resultant pathway. wjpmr.com

Kinetic Modeling of this compound Formation Under Defined Stress Conditions

Understanding the kinetics of degradation is essential for predicting the shelf-life of a drug product. The formation of this compound (Domperidone N-oxide) is an oxidative process. A kinetic study of the oxidation of domperidone using potassium dichromate in an acidic medium found that the reaction follows first-order kinetics with respect to both the concentration of domperidone and the oxidizing agent. wisdomlib.org

The rate of the reaction was observed to increase with increasing concentrations of both domperidone and the oxidant, confirming the first-order relationship. wisdomlib.org The primary product of this oxidation was identified as Domperidone N-oxide. wisdomlib.org While the concentration of acid did not significantly affect the reaction rate in this specific study, it is a crucial parameter in other degradation pathways. wisdomlib.org The stoichiometric analysis revealed that three moles of domperidone are oxidized by one mole of potassium dichromate. wisdomlib.org This kinetic data is vital for understanding the rate at which Impurity C can form under oxidative pressure.

Regulatory Landscape and Quality Control Implications for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q3D, M7)

The International Council for Harmonisation (ICH) has developed a series of widely adopted guidelines that provide a scientific and risk-based approach to controlling various types of impurities in drug substances and drug products. europa.eu These guidelines are crucial for developers and manufacturers in preparing marketing authorisation applications. europa.eu

ICH Q3A (Impurities in New Drug Substances) and Thresholds for Identification and Qualification

The ICH Q3A guideline focuses on the control of organic impurities in new drug substances produced by chemical synthesis. slideshare.netpremier-research.comgmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities to ensure the safety of the drug substance. jpionline.orgslideshare.netkobia.kr Qualification is the process of gathering and assessing data to establish the biological safety of an individual impurity. ich.org

Three key thresholds are defined based on the maximum daily dose of the drug substance: jpionline.orgich.org

Reporting Threshold : The level above which an impurity must be reported in regulatory documentation. jpionline.orgich.org

Identification Threshold : The level above which the structure of an impurity must be determined. jpionline.orgich.org

Qualification Threshold : The level above which an impurity's biological safety must be established. jpionline.orgich.org

Impurities that are also significant metabolites in animal or human studies are generally considered qualified. kobia.krich.org

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

ICH Q3B (Impurities in New Drug Products)

Complementary to ICH Q3A, the Q3B guideline provides guidance on impurities in new drug products. europa.euich.orgfda.gov Its scope is focused on degradation products, which are impurities that form during the manufacturing process or upon storage of the drug product due to the degradation of the drug substance or its reaction with excipients or the container closure system. premier-research.comich.orgslideshare.net Impurities already present in the new drug substance are generally not monitored in the drug product unless they are also degradation products. ich.org The thresholds for reporting, identification, and qualification of degradation products in new drug products are outlined in the guideline and are based on the maximum daily dose. premier-research.com

ICH Q3C (Residual Solvents)

The ICH Q3C guideline addresses the control of residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products. europa.eutga.gov.auich.org Since these solvents provide no therapeutic benefit, their levels should be minimized. tga.gov.auich.org The guideline classifies residual solvents into three classes based on their toxicity risk: tga.gov.auich.org

| Solvent Class | Description | Examples |

|---|---|---|

| Class 1 | Solvents to be avoided; known or strongly suspected human carcinogens and environmental hazards. ich.org | Benzene, Carbon tetrachloride jpionline.org |

| Class 2 | Solvents to be limited in concentration due to their inherent toxicity. tga.gov.auich.org | Acetonitrile (B52724), Chloroform, Methanol (B129727) tga.gov.au |

| Class 3 | Solvents with low toxic potential that should be used where practical. tga.gov.au | Acetic acid, Acetone, Ethanol (B145695) tga.gov.au |

The guideline recommends acceptable amounts and sets Permitted Daily Exposures (PDEs) for solvents of toxicological concern. europa.eutga.gov.au

ICH Q3D (Elemental Impurities)

The ICH Q3D guideline establishes a risk-based approach for the assessment and control of elemental impurities in drug products. europa.euich.orgich.org These impurities can be introduced from various sources, including starting materials, manufacturing equipment, and container closure systems. ich.orgwestpharma.comlabcorp.com The guideline sets Permitted Daily Exposures (PDEs) for 24 elemental impurities based on their toxicity and route of administration. ich.orglabcorp.com The elements are classified based on their toxicity and the likelihood of their occurrence in the drug product. westpharma.comlabcorp.com

| Impurity Class | Description | Elements |

|---|---|---|

| Class 1 | Significantly toxic across all routes of administration. westpharma.com Always require a risk assessment. | As, Cd, Hg, Pb |

| Class 2A | Toxic with a higher probability of occurrence. westpharma.comlabcorp.com Require risk assessment. | Co, Ni, V labcorp.com |

| Class 2B | Toxic with a reduced probability of occurrence. westpharma.com Require risk assessment only if intentionally added. | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl |

| Class 3 | Relatively low toxicity by the oral route. westpharma.comlabcorp.com Risk assessment required for parenteral and inhalation routes. ich.org | Ba, Cr, Cu, Li, Mo, Sb, Sn ich.org |

ICH M7 (Genotoxic Impurities) and Risk Assessment

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities, which pose a potential carcinogenic risk. freyrsolutions.comeuropa.eutoxhub-consulting.com It applies to all stages of clinical development and beyond. premier-research.com A key concept in this guideline is the Threshold of Toxicological Concern (TTC), which defines an acceptable intake for an unstudied chemical that is associated with a negligible risk of carcinogenicity. fda.govich.orggmp-compliance.org For most mutagenic impurities, a TTC of 1.5 µ g/day is considered acceptable for lifetime exposure, corresponding to a theoretical cancer risk of less than 1 in 100,000. fda.govich.org

The M7 guideline outlines a comprehensive risk assessment process: freyrsolutions.commn-am.com

Hazard Assessment : Impurities are identified and categorized based on their genotoxic potential using database and computational toxicology assessments. freyrsolutions.comkobia.kr

Risk Characterization : Exposure levels are assessed to determine potential risks to patients. freyrsolutions.com

Control Measures : Strategies are developed to control the impurity at or below the acceptable level, leveraging process understanding and analytical controls. freyrsolutions.comkobia.kr

For certain highly potent mutagenic carcinogens, known as the "cohort of concern" (e.g., N-nitroso, aflatoxin-like, and alkyl-azoxy compounds), the TTC approach is not applicable, and more stringent control is required. fda.govich.org

Pharmacopoeial Standards and Monographs for Impurity Control (e.g., USP, EP, BP)

Major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), play a vital role in setting quality standards for medicines, including limits for impurities. jpionline.orggmpinsiders.comsigmaaldrich.comnedstar.com They achieve this through general chapters and specific drug substance and product monographs. jpionline.orgedqm.eu

General Chapters/Texts : These provide broad requirements for controlling different types of impurities. For instance, the EP has general texts that refer to the ICH Q3C and Q3D guidelines for residual solvents and elemental impurities, respectively. edqm.eu

Monographs : These are specific to individual drug substances or products. A monograph will typically include tests for related substances (impurities) and define acceptance criteria for both specified (identified) and unspecified (unidentified) impurities. edqm.eutga.gov.au Newer "transparent" monographs in the EP list the specific impurities that are controlled. tga.gov.au

Pharmacopoeias provide the official standards that ensure the quality and purity of pharmaceutical products within their respective regions and are often used as a benchmark globally. gmpinsiders.comnedstar.com Compliance with these standards is essential for manufacturers. nedstar.com

Application of Quality Risk Management (ICH Q9) to Impurity Control Strategies

The ICH Q9 guideline on Quality Risk Management (QRM) provides a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. europa.eueuropa.eu The application of QRM to control an impurity like Domperidone (B1670879) Impurity C is a proactive approach to ensure patient safety and product quality.

The QRM process for Domperidone Impurity C would begin with risk identification. This involves identifying potential sources of the impurity. This compound is chemically known as Domperidone N-Oxide. veeprho.comclearsynth.com N-oxidation can occur during the synthesis process, or it can be a degradation product formed during storage. daicelpharmastandards.com Therefore, the risk assessment must consider the manufacturing process of the active pharmaceutical ingredient (API), the stability of the drug substance and the drug product.

Based on the risk analysis, a risk evaluation is performed to determine whether the risk posed by this compound is acceptable. If the risk is deemed unacceptable, risk control measures must be implemented. For this compound, this could involve:

Process Optimization: Modifying the synthesis of domperidone to minimize the formation of the N-oxide. This might include controlling reaction conditions such as temperature, pH, and exposure to oxidizing agents.

Purification Steps: Implementing or enhancing purification steps in the manufacturing process to effectively remove this compound from the API.

Analytical Testing: Developing and validating sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this compound in both the drug substance and the final drug product. oup.comscribd.com

Setting Acceptance Criteria: Establishing scientifically justified limits for the acceptable level of this compound in the final product, based on toxicological data or qualification thresholds outlined in ICH guidelines.

The final steps in the QRM process are risk communication and risk review. Risk communication involves sharing information about the risks of this compound and its control measures among all stakeholders. Risk review is an ongoing process of monitoring and re-evaluating the risks and the effectiveness of the control measures throughout the product's lifecycle. europa.eu

A case study on the risk assessment of elemental impurities in domperidone drug substance highlights a similar risk-based approach, where potential sources are identified, and a control strategy is developed based on the risk to the patient. researchgate.net This demonstrates the practical application of ICH Q9 principles in the control of impurities in domperidone products.

Table 1: Quality Risk Management (ICH Q9) Application for this compound

| QRM Step | Application to this compound |

| Risk Identification | - Identification of this compound (Domperidone N-Oxide) as a potential impurity. - Potential sources: Synthesis by-product, degradation product. |

| Risk Analysis | - Evaluation of the potential for the impurity to affect product safety and efficacy. - Consideration of the known cardiac risks of the parent compound, domperidone. |

| Risk Evaluation | - Comparison of the identified risk against given risk criteria. - Determination of the need for risk reduction. |

| Risk Control | - Reduction: Optimization of synthesis, enhanced purification. - Acceptance: Justification for acceptable levels based on safety data. |

| Risk Communication | - Sharing of risk information with regulatory bodies, manufacturing teams, and quality assurance. |

| Risk Review | - Ongoing monitoring of impurity levels in stability studies and batch release testing. - Re-assessment of risks when changes to the manufacturing process occur. |

Good Manufacturing Practices (GMP) and Impurity Management Throughout the Drug Lifecycle

Good Manufacturing Practices (GMP) are the part of quality assurance which ensures that products are consistently produced and controlled to the quality standards appropriate for their intended use. synzeal.com The management of impurities like this compound is a fundamental aspect of GMP throughout the drug lifecycle, from development to commercial manufacturing and post-approval changes.

During the pharmaceutical development phase , the principles of Quality by Design (QbD) are employed to gain a thorough understanding of the product and process. This includes identifying critical quality attributes (CQAs) of the drug substance, one of which would be the impurity profile. For this compound, this would involve studies to understand its formation and the process parameters that affect its levels. Robust analytical methods are developed and validated during this phase to ensure that the impurity can be reliably monitored. oup.comscribd.com

In the technology transfer phase , the knowledge gained during development is transferred to the commercial manufacturing site. GMP procedures must ensure that the process is capable of consistently manufacturing domperidone with the desired quality and impurity profile. This includes qualification of equipment and validation of the manufacturing process.

During commercial manufacturing , GMP requires stringent control over all aspects of production. This includes:

Control of Raw Materials: Ensuring the quality of starting materials and reagents to prevent the introduction of substances that could lead to the formation of this compound.

In-Process Controls: Monitoring critical process parameters during manufacturing to ensure the process remains in a state of control and consistently minimizes the formation of impurities.

Final Product Testing: Each batch of domperidone API and the finished drug product is tested against pre-defined specifications, which include limits for identified impurities like this compound. scribd.com

Stability Studies: Ongoing stability studies are conducted to monitor the impurity profile of the drug product over its shelf life and to ensure that this compound does not increase to unacceptable levels under the recommended storage conditions.

Throughout the product lifecycle , any changes to the manufacturing process, raw material suppliers, or equipment must be managed through a formal change control system. synzeal.com A risk assessment, in line with ICH Q9, would be conducted to evaluate the potential impact of the change on the impurity profile, including the levels of this compound. This ensures that the quality of the product is maintained and that no new impurity-related risks are introduced. The continuous monitoring and improvement of the manufacturing process are key tenets of GMP and are essential for the effective management of impurities. westpharma.com

Table 2: GMP and Lifecycle Management for this compound

| Drug Lifecycle Stage | GMP Considerations for this compound |

| Development | - Understand the formation pathways of this compound. - Develop and validate analytical methods for detection and quantification. - Define preliminary acceptance criteria. |

| Technology Transfer | - Ensure the manufacturing process is capable of controlling the impurity. - Validate the process at the commercial scale. |

| Commercial Manufacturing | - Implement robust in-process controls. - Perform release testing of API and finished product against specifications. - Conduct ongoing stability monitoring. |

| Lifecycle Management | - Manage any process changes through a formal change control system. - Continuously monitor process performance and product quality. - Update control strategies based on new knowledge. |

Strategies for Control and Mitigation of Domperidone Impurity C in Pharmaceutical Manufacturing

Process Optimization and Design in Active Pharmaceutical Ingredient (API) Synthesis for Impurity Minimization

The synthesis of the Domperidone (B1670879) API is a multi-step process where the formation of impurities can occur. acs.org A proactive approach to impurity control begins with the optimization of the API synthesis process itself.

Strategic Selection and Qualification of Raw Materials and Reagents

The quality of starting materials and reagents is fundamental to minimizing the formation of Domperidone Impurity C. numberanalytics.com A robust supplier qualification program is essential to ensure that raw materials consistently meet predefined quality standards.

Raw Material Specifications: Detailed specifications for all starting materials, intermediates, and reagents should be established. europa.eu These specifications should not only include identity and purity but also limits for any potential precursors or catalysts that could contribute to the formation of Impurity C.

Supplier Audits and Qualification: Regular audits of raw material suppliers are necessary to verify their manufacturing processes and quality control systems. A comprehensive qualification process ensures a reliable and consistent supply of high-quality materials.

Testing of Incoming Materials: Each batch of incoming raw materials should be tested against established specifications to confirm its suitability before use in the manufacturing process.

| Raw Material/Reagent | Key Quality Attributes to Control | Rationale for Control |

| 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | Purity, absence of related substances | A key intermediate; its purity directly impacts the final API's impurity profile. google.com |

| 5-chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | Purity, level of residual solvents | Another critical intermediate; impurities here can carry through to the final product. |

| Solvents (e.g., Toluene, Methanol) | Purity, water content, absence of reactive impurities | Solvents can participate in side reactions or introduce contaminants. google.com |

| Catalysts | Activity, selectivity, absence of contaminants | Catalysts can influence the reaction pathway and the formation of by-products. acs.org |

Optimization of Reaction Conditions (Temperature, pH, Solvents) and Purification Processes

Careful control of reaction parameters is crucial to steer the synthesis towards the desired product and away from impurity formation. numberanalytics.com

Temperature: The temperature of the reaction mixture can significantly influence reaction kinetics. Elevated temperatures might accelerate the reaction rate but could also lead to increased formation of degradation products and by-products, including Impurity C. For instance, in related syntheses, high temperatures have been shown to favor the formation of certain impurities. Therefore, the optimal temperature profile for each reaction step must be determined and strictly controlled.

pH: The pH of the reaction medium can affect the stability of intermediates and the final product. researchgate.net For the synthesis of Domperidone, maintaining the pH within a specific range is critical to prevent side reactions. For example, a study on a related compound showed that pH control was vital to minimize degradation. researchgate.net

Solvents: The choice of solvent is critical as it can influence reaction pathways and impurity profiles. google.com The solubility of reactants and intermediates, as well as the potential for the solvent to participate in side reactions, must be considered.

Purification Processes: Effective purification steps are essential to remove any Impurity C that may have formed. Recrystallization is a common technique used to purify the final API. The choice of solvent and the optimization of conditions such as temperature and cooling rate are critical for efficient impurity removal. Studies on similar compounds have demonstrated that recrystallization can significantly reduce impurity levels.

| Parameter | Optimized Condition | Impact on Impurity C Formation |

| Reaction Temperature | Maintained within a narrow, validated range | Prevents thermal degradation and side reactions leading to Impurity C. |

| pH | Controlled at a specific, optimized level | Minimizes acid or base-catalyzed side reactions and degradation. researchgate.net |

| Solvent System | Use of high-purity, non-reactive solvents | Reduces the potential for solvent-induced degradation or by-product formation. google.com |

| Purification Method | Optimized recrystallization process | Effectively removes Impurity C from the final API. |

Implementation of In-Process Controls for Impurity Monitoring

In-process controls (IPCs) are crucial for monitoring the progress of the reaction and detecting the formation of impurities at critical stages of the manufacturing process. numberanalytics.com

Chromatographic Monitoring: Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for monitoring the impurity profile during synthesis. nih.govresearchgate.net A validated, stability-indicating HPLC method can be used to quantify the levels of Domperidone and Impurity C at various process points. nih.gov

Real-Time Monitoring: The implementation of Process Analytical Technology (PAT) tools, such as in-line spectroscopy, can provide real-time data on reaction progress and impurity formation, allowing for immediate corrective actions.

Formulation Development Approaches to Mitigate Impurity Formation

The formation of impurities can also occur in the finished drug product during its shelf life. Formulation development plays a key role in ensuring the stability of Domperidone and minimizing the formation of Impurity C. clearsynth.com

Excipient Compatibility: Thorough compatibility studies between Domperidone and all proposed excipients are essential. Certain excipients can interact with the API, leading to degradation and the formation of impurities. These studies should be conducted under accelerated conditions (e.g., elevated temperature and humidity) to identify potential incompatibilities early in the development process.

pH of the Microenvironment: The pH of the formulation's microenvironment can significantly impact the stability of Domperidone. For solid oral dosage forms, the selection of excipients can influence the pH in the immediate vicinity of the API. For liquid formulations, the use of appropriate buffering agents is critical to maintain a stable pH.

Moisture Content: The presence of moisture can accelerate the degradation of many APIs. Therefore, controlling the moisture content of the formulation through the use of low-moisture excipients and appropriate manufacturing processes (e.g., drying) is important.

Storage and Packaging Conditions to Prevent Impurity Formation

The stability of the final drug product can be significantly influenced by storage and packaging conditions. numberanalytics.com

Temperature and Humidity Control: Domperidone and its formulations should be stored at controlled room temperature and protected from high humidity to minimize the rate of degradation. Stability studies conducted under various temperature and humidity conditions can help establish appropriate storage recommendations. nih.gov

Protection from Light: Exposure to light can induce photodegradation of some APIs. While specific data on the photosensitivity of this compound is limited, it is a general good practice to protect pharmaceutical products from light. The use of opaque or amber-colored primary packaging can provide this protection. A study on domperidone stability showed less degradation when stored in brown vials compared to clear vials at ambient temperature. oup.com

Packaging Material: The choice of primary packaging material is critical. The packaging should provide an adequate barrier against moisture and light. Furthermore, the packaging material itself should not interact with the drug product or leach any substances that could promote degradation.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (e.g., 20-25°C) | Minimizes thermal degradation and slows down chemical reactions. nih.gov |

| Humidity | Protect from high humidity | Reduces moisture-induced degradation. nih.gov |

| Light | Store in light-resistant packaging | Prevents potential photodegradation. oup.com |

| Packaging | Use well-sealed, non-reactive containers | Protects from environmental factors and prevents interactions with the packaging material. |

Quality by Design (QbD) Principles for Holistic Impurity Control

The application of Quality by Design (QbD) principles provides a systematic and science-based approach to pharmaceutical development and manufacturing, leading to a more robust and reliable process for impurity control. iajps.comijpsnonline.com

Critical Quality Attribute (CQA) Identification: The level of this compound is a critical quality attribute (CQA) of the drug substance and drug product, as it has the potential to impact product quality. iajps.com

Risk Assessment: A thorough risk assessment should be conducted to identify and rank the process parameters and material attributes that could potentially impact the formation of Impurity C. europa.eu This can be achieved using tools such as Failure Mode and Effects Analysis (FMEA).

Design of Experiments (DoE): Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically study the effects of multiple process parameters on the formation of Impurity C. nih.gov This allows for the identification of optimal operating ranges and the establishment of a design space.

Control Strategy: Based on the understanding gained from risk assessment and DoE studies, a comprehensive control strategy is developed. iajps.com This strategy encompasses controls on raw materials, in-process controls, and final product specifications to ensure that the level of this compound is consistently maintained below the acceptance criteria.

Continuous Improvement: The QbD approach encourages a lifecycle approach to process validation and continuous improvement. iajps.com Ongoing monitoring of the process performance can identify opportunities for further optimization and refinement of the control strategy.

By implementing these multifaceted strategies, pharmaceutical manufacturers can effectively control and mitigate the formation of this compound, ensuring the consistent production of high-quality, safe, and effective Domperidone products.

Defining the Analytical Target Profile (ATP) for Impurity C Analysis

The successful control of any impurity hinges on the ability to accurately and reliably measure it. The Analytical Target Profile (ATP) serves as a foundational element in this process, outlining the performance requirements for an analytical method to ensure it is fit for its intended purpose. americanpharmaceuticalreview.comresearchgate.netpremier-research.com In line with the principles of Quality by Design (QbD) and guidelines such as ICH Q14, the ATP is a prospective summary of the performance characteristics needed for an analytical procedure to deliver results with a high degree of confidence. researchgate.netpremier-research.comeuropa.eu It links the measurement requirements for a Critical Quality Attribute (CQA)—in this case, the level of this compound—to the specific performance criteria of the analytical method. researchgate.netpremier-research.com

For this compound, also known as Domperidone N-Oxide, the ATP defines the method's required specificity, accuracy, precision, and sensitivity. researchgate.netclearsynth.comveeprho.com The primary goal is to establish a method that can reliably quantify the impurity at levels relevant to regulatory specifications, ensuring that any decisions made based on the analytical data are sound. researchgate.netslideshare.net The ATP is not a description of a specific method but rather a set of criteria that any proposed method must meet. researchgate.net This allows for flexibility in the choice of analytical technology, such as Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC), as long as the chosen technique can meet the predefined performance targets. oup.comlcms.cz

The development of the ATP involves considering the maximum acceptable uncertainty in the reported result to ensure it does not compromise the quality decision. researchgate.net Key performance characteristics outlined in the ATP for the analysis of this compound are detailed in the table below.

Table 1: Example Analytical Target Profile (ATP) for this compound

| Analytical Performance Characteristic | Target Criteria | Rationale/Justification |

|---|---|---|

| Specificity / Selectivity | The method must be able to unequivocally assess Impurity C in the presence of Domperidone, other process impurities, and degradation products. Baseline resolution (Rs > 2.0) should be achieved between Impurity C and any adjacent peaks. | Ensures the measured signal is solely from Impurity C, preventing inaccurate quantification due to interfering components. researchgate.netnih.gov |

| Range | From the Limit of Quantification (LOQ) to at least 120% of the impurity specification limit. | Demonstrates the method's capability across a range of potential impurity levels, from trace amounts to those exceeding the specification. americanpharmaceuticalreview.com |

| Accuracy | Recovery should be within 90.0% to 110.0% for the impurity at concentrations across the analytical range. | Confirms the closeness of the measured value to the true value, ensuring unbiased results. americanpharmaceuticalreview.comresearchgate.net |

| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should not be more than 10.0% at the specification limit. | Ensures the method produces consistent, reproducible results within the same lab and between different labs/analysts/days. americanpharmaceuticalreview.comresearchgate.net |

| Limit of Quantification (LOQ) | The LOQ must be at or below the ICH reporting threshold (e.g., 0.05%). A signal-to-noise ratio of at least 10:1 is required. | Guarantees the method is sensitive enough to quantify the impurity at levels required for regulatory compliance. oup.com |

Identification of Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

In pharmaceutical manufacturing, a Quality by Design (QbD) approach is used to ensure final product quality through scientific understanding and process control. europa.euresearchgate.net This begins with identifying the Critical Quality Attributes (CQAs) of the drug substance. A CQA is a physical, chemical, or biological property that must be controlled within a defined limit to ensure the desired product quality. ich.orghamiltoncompany.commicroneedleregulatory.org For Domperidone, the level of any impurity, including this compound, is a key CQA as it can impact the purity and safety of the final product. alirahealth.comtoref-standards.comturkjps.org

Once CQAs are identified, the next step involves identifying the Critical Process Parameters (CPPs). A CPP is a process parameter whose variability has a direct impact on a CQA and therefore must be monitored and controlled to ensure the process produces a product of the desired quality. researchgate.netturkjps.orgpharmtech.com The relationship between CPPs and CQAs is established through risk assessments and a deep understanding of the manufacturing process. researchgate.netich.org

This compound is the N-oxide of Domperidone, indicating its formation is likely due to an oxidation reaction. veeprho.com Therefore, process parameters that could facilitate the oxidation of the piperidine (B6355638) nitrogen in the Domperidone molecule are potential CPPs. clearsynth.com The identification of these parameters is often aided by forced degradation studies, where the drug substance is exposed to oxidative stress (e.g., hydrogen peroxide), heat, and light to understand potential degradation pathways. nih.govresearchgate.net By understanding how Impurity C is formed, controls can be put in place throughout the synthesis and storage to minimize its presence. pharmtech.comdaicelpharmastandards.com

The table below outlines potential CPPs that could influence the formation of this compound.

Table 2: Potential Critical Process Parameters (CPPs) Linked to the CQA of this compound Level

| Critical Quality Attribute (CQA) | Potential Critical Process Parameter (CPP) | Manufacturing Stage | Rationale for Linkage |

|---|---|---|---|

| Level of this compound (N-Oxide) | Temperature | Synthesis, Purification, Drying, Storage | Higher temperatures can increase the rate of oxidation reactions. pharmtech.com |

| Presence of Oxidizing Agents / Atmospheric Oxygen | Synthesis, Handling, Storage | Direct exposure to residual oxidants or atmospheric oxygen can promote the formation of the N-oxide impurity. | |

| Reaction / Processing Time | Synthesis, Purification | Extended exposure to reaction conditions or high temperatures can increase the likelihood of side reactions, including oxidation. pharmtech.com | |

| Exposure to Light (UV) | Handling, Storage | Photochemical degradation can be a source of oxidation. Forced degradation studies often include UV light exposure to test for such possibilities. nih.gov |

Establishment of Design Space and Control Strategy for Impurity C

Following the identification of CQAs and CPPs, a design space and a comprehensive control strategy are established to ensure consistent management of this compound. A design space is the multidimensional combination of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide an assurance of quality. europa.eumdpi.com Operating within this defined design space ensures that the level of Impurity C remains below its specified limit. gabi-journal.net

The control strategy is a planned set of controls, derived from a thorough understanding of the product and process, that ensures consistent process performance and product quality. europa.eupharmtech.comcore.ac.uk It is a lifecycle approach that encompasses more than just final product testing. pharmtech.com For Impurity C, the strategy integrates controls on input materials, process parameters, and in-process monitoring, along with specifications for the final drug substance. toref-standards.commdpi.com

The development of this strategy relies on a risk-based approach to determine where controls are most critical. toref-standards.compharmtech.com For instance, if a particular starting material contains trace metals that could catalyze oxidation, a stringent specification for that material becomes a key part of the control strategy. fda.gov Similarly, if a specific synthesis step is found to be where Impurity C is primarily formed, the CPPs for that step (e.g., temperature, inert atmosphere) will be tightly controlled within their proven acceptable ranges, which form part of the design space. pharmtech.commdpi.com Downstream purification steps, such as recrystallization, can also be designed to effectively purge Impurity C, providing an additional layer of control. pharmtech.com

Table 3: Elements of a Control Strategy for this compound

| Control Point | Control Measure | Purpose |

|---|---|---|

| Input Materials | Qualification of suppliers and testing of starting materials and reagents for impurities that could promote oxidation (e.g., peroxides, trace metals). | To prevent the introduction of components that could catalyze the formation of Impurity C. toref-standards.com |

| Synthesis Process | Strict adherence to operating ranges for CPPs within the established Design Space (e.g., temperature control, use of an inert atmosphere, defined reaction times). | To minimize the rate of formation of Impurity C during the chemical transformation steps. mdpi.com |

| In-Process Controls (IPCs) | Monitoring of Impurity C levels at critical intermediate stages of the manufacturing process. | To verify that the process is performing as expected and to take corrective action if necessary before completion of the batch. ipqpubs.com |

| Purification Steps | Validated purification procedures (e.g., recrystallization, chromatography) with demonstrated capacity to remove (purge) Impurity C to acceptable levels. | To ensure that any impurity formed during synthesis is effectively removed from the drug substance. pharmtech.com |

| Drug Substance Specification | Establishment of a final acceptance criterion (specification limit) for this compound in the drug substance, confirmed by a validated analytical method. | To provide the ultimate confirmation that the drug substance meets the predefined quality standards before release. toref-standards.com |

| Stability Program | Monitoring Impurity C levels in the drug substance under long-term and accelerated storage conditions. | To ensure the impurity level remains within specification throughout the re-test period of the drug substance. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。